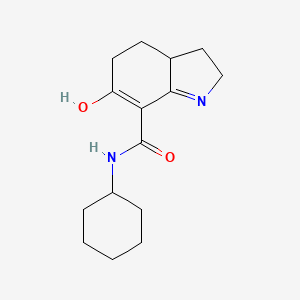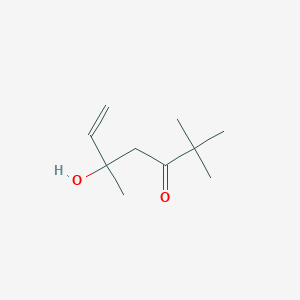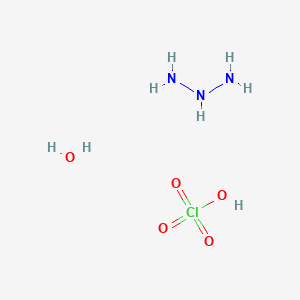![molecular formula C16H16N2O2 B14599268 (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone CAS No. 61088-28-6](/img/structure/B14599268.png)
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is a complex organic compound that features a unique fusion of indole and piperidine moieties. Indole derivatives are known for their diverse biological activities, while piperidine derivatives are significant in pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, while the piperidine ring can be introduced via reductive amination .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or piperidine rings .
Aplicaciones Científicas De Investigación
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can influence cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole moiety.
Piperidine Derivatives: Compounds such as piperine and piperidine itself.
Uniqueness
(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is unique due to its fused ring structure, combining the properties of both indole and piperidine derivatives. This fusion can result in enhanced biological activity and specificity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
61088-28-6 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
4H-furo[3,2-b]indol-2-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-8-4-1-5-9-18)14-10-13-15(20-14)11-6-2-3-7-12(11)17-13/h2-3,6-7,10,17H,1,4-5,8-9H2 |
Clave InChI |
VTLYMYXQNOHFND-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)



![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)



![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
